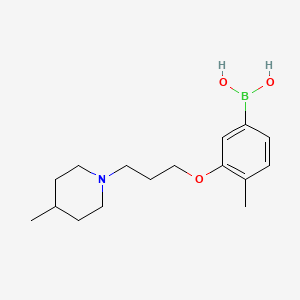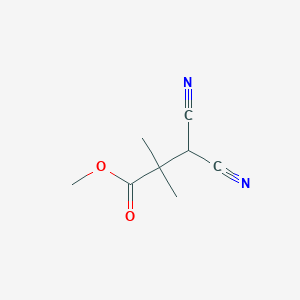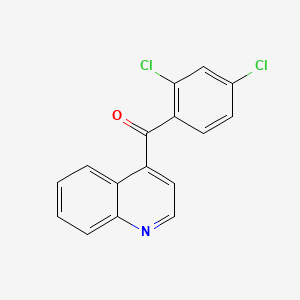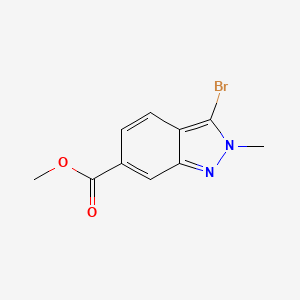![molecular formula C14H10Cl2N4S B1458582 4-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine CAS No. 1382805-00-6](/img/structure/B1458582.png)
4-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine
説明
This compound, also known as 4-(2,4-dichlorophenyl)pyrimidin-2-amine, has a molecular weight of 240.09 . .
Synthesis Analysis
While specific synthesis methods for this compound were not found, synthetic approaches for similar compounds involve various methods. For instance, 2,4-disubstituted pyrimidines are classified according to the type of bond linking the substituent to the core heterocycle .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7Cl2N3/c11-6-1-2-7(8(12)5-6)9-3-4-14-10(13)15-9/h1-5H,(H2,13,14,15) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . .科学的研究の応用
Antiproliferative and Anticancer Activities
- A study reported the synthesis of new pyrimidine derivatives that were evaluated for their antiproliferative activity on human breast cancer (MCF-7) and nonmalignant mouse fibroblast (L929) cell lines. The compounds showed structural, concentration, and time-dependent activation, indicating potential for anticancer applications (Atapour-Mashhad et al., 2017).
- Another research focused on designing and synthesizing new pyrimidine molecules endowed with thiazolidin-4-one, demonstrating in vitro anticancer activities against the National Cancer Institute's 60 cell lines. Specifically, a compound showed significant growth inhibition on lung cancer cell lines, highlighting the potential for developing new anticancer agents (Rashid et al., 2014).
Antimicrobial Activities
- The synthesis of new pyrimidine derivatives demonstrated preliminary antimicrobial activity against bacterial and fungal strains. This showcases the potential of such compounds in addressing antibiotic resistance and developing new antimicrobial agents (El-Gazzar et al., 2008).
- Another study synthesized 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines, testing their antibacterial activity and indicating some derivatives as valuable compounds with potential as antibacterial agents (Etemadi et al., 2016).
Synthesis and Characterization of Heterocyclic Compounds
- Research into the synthesis and reactions of novel benzimidazole derivatives explored their potential applications in medicinal chemistry, indicating the versatility and importance of heterocyclic compounds in drug design (Fikry et al., 2015).
- A study on the synthesis of thieno[3′,2′:2,3]pyrido-[4,5-d]-thiazolo[3,2-a]pyrimidinones introduced an efficient method for preparing this class of compounds, highlighting the importance of heterocyclic chemistry in developing new therapeutic agents (Wang et al., 2017).
Safety And Hazards
特性
IUPAC Name |
4-[2-(2,4-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N4S/c1-7-12(11-4-5-18-14(17)20-11)21-13(19-7)9-3-2-8(15)6-10(9)16/h2-6H,1H3,(H2,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZKUNZIYWDNIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(C=C(C=C2)Cl)Cl)C3=NC(=NC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Chloro-2-(dichloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B1458499.png)





![5-{[(4-chloronaphthalen-1-yl)oxy]methyl}-1-cyclopropyl-1H-1,2,3,4-tetrazole](/img/structure/B1458512.png)






![5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B1458521.png)